trans-1,3-Cyclohexanediol

Vue d'ensemble

Description

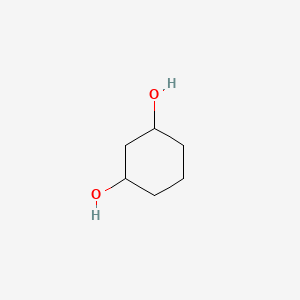

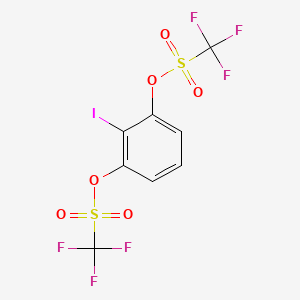

Trans-1,3-Cyclohexanediol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30235. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

- Catalytic System Efficiency : trans-1,3-Cyclohexanediol contributes to the efficiency of a Cu-catalytic system. It's less effective than its cis counterpart but still plays a role in Cu-catalyzed cross-coupling reactions, enabling the synthesis of important biologically active compounds (Kabir et al., 2010).

Synthesis and Chemical Transformations

- Oxidation of Cyclohexene : A study detailed a method to convert cyclohexene to trans-1,2-cyclohexanediol, demonstrating its potential in practical industrial production due to its atom-economic properties and clean procedures (Yu et al., 2014).

- Molecular Recognition : this compound's affinity in molecular interactions was studied, highlighting its potential in understanding stereochemical and regiochemical interactions (Kikuchi et al., 1991).

Industrial and Practical Synthesis

- Synthesis in Microreactors : The synthesis of trans-1,2-cyclohexanediol in microreactors was compared with traditional methods, showing benefits like faster reaction rates and higher purity product, which could influence industrial synthesis processes (Hartung et al., 2007).

Stereochemistry and Enantioselectivity

- Enzymatic Resolution : The enzymatic resolution and desymmetrization of cis-1,3-cyclohexanediol, which is chemically similar to this compound, were investigated, providing insights into asymmetric transformations relevant for stereochemistry (Fransson et al., 2006).

Electrocatalysis

- Electrooxidation Studies : Research on the electrooxidation of this compound isomers at a gold electrode offers insights into its electrochemical activity and potential applications in electrocatalysis (L̵uczak et al., 1994).

Polymorphism and Phase Transitions

- Polymorphism Studies : Investigations into the polymorphism of isomeric cyclohexanediols, including this compound, provide valuable information on their crystalline structures and phase transitions, which are important for materials science applications (Bebiano et al., 2014).

Green Chemistry

- Eco-Friendly Oxidation Methods : A study demonstrated an eco-friendly method for the oxidation of cyclohexene to trans-1,2-cyclohexanediol, emphasizing the importance of sustainable practices in chemical synthesis (Rosatella et al., 2011).

Conformational Isomorphism

- Conformational Isomorphism : Research on trans-1,4-Cyclohexanediol's polymorphism revealed conformational isomorphism, where different conformers coexist in the same crystal structure, offering insights into molecular behavior and stability (Maria et al., 2010).

Spectroscopy and Mass Spectrometry

- Infrared Spectroscopy Studies : The study of this compound isomers via infrared spectroscopy provided insights into their phase transitions and the role of hydrogen bonding, relevant for analytical chemistry (Leitão et al., 1999).

Co-crystal Structures

- Co-crystal Formation : The formation of co-crystals involving this compound was investigated, highlighting its potential in crystal engineering and pharmaceutical applications (Thorey et al., 2010).

Additional Applications

- Separation and Purification : A study focused on the separation and purification of this compound, offering valuable methodologies for its isolation in high purity, crucial for its use in various applications (Deng-gao, 2004).

Safety and Hazards

Mécanisme D'action

Trans-1,3-Cyclohexanediol, also known as (1R,3R)-cyclohexane-1,3-diol, is a chemical compound with the molecular formula C6H12O2

Mode of Action

It is known that the compound can exist in different stereoisomers , which may interact differently with biological targets

Biochemical Pathways

It is possible that the compound may influence multiple pathways, given its potential to exist in different stereoisomeric forms

Propriétés

IUPAC Name |

(1R,3R)-cyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

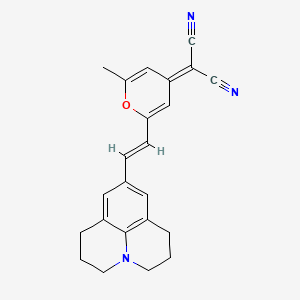

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

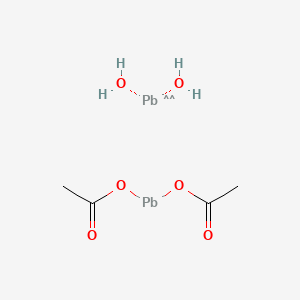

![2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B3029077.png)